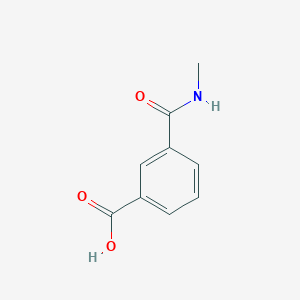

2-氨基异酞腈

描述

2-Aminoisophthalonitrile (also known as 2,6-dicyanoaniline ) belongs to a class of compounds known as A-D-A systems . These systems feature an amino group as a donor and nitrile groups as acceptors. Notably, 2-aminoisophthalonitriles exhibit strong fluorescence and are of interest for various applications, including non-linear optical materials, semiconducting materials, and molecular electronic devices .

Synthesis Analysis

The synthesis of 2-aminoisophthalonitrile involves several methods. One common approach is the three-component reaction of aldehydes, ketones, and malononitrile. Another method utilizes arylidenemalonodinitriles and 1-arylethylidenemalonodinitriles in the presence of piperidine under microwave irradiation .

Molecular Structure Analysis

The molecular structure of 2-aminoisophthalonitrile consists of a central benzene ring with two cyano (nitrile) groups attached at positions 2 and 6. The amino group is also attached to the benzene ring. This arrangement creates an electron donor (amino group) and two electron acceptors (cyano groups), leading to charge separation upon photo-excitation .

Chemical Reactions Analysis

2-Aminoisophthalonitrile serves as a versatile intermediate for building blocks in the synthesis of highly functionalized substituted heterocycles, cyclophanes, and large molecular cavities. Its reactivity allows for further derivatization and modification .

Physical And Chemical Properties Analysis

科学研究应用

Fluorescent Hybrids

- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of fluorescent hybrids bearing a (benz)imidazole moiety . These compounds are prepared via a microwave-promoted three-component reaction .

- Methods of Application: The compounds were prepared via microwave-promoted three-component reaction of 1-(1-methyl-1H-(benz)imidazole-2-yl)ethylidenedicarbonitrile, enolisable ketone, and propanedinitrile under solvent-free conditions .

- Results or Outcomes: These compounds were found to be fluorescently active in solution at room temperature showing an intense blue fluorescence with high fluorescent quantum yield, independently of the excitation wavelength .

Cytotoxicity and Photophysical Investigations

- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), which have been studied for their cytotoxicity against breast cancer cell lines and photophysical properties .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents reveal solvent-dependent shifts in the emission maximum values .

Self-Catalyzed Amino-Epoxy Phthalonitrile Resin

- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of a self-catalyzed amino-epoxy phthalonitrile resin .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: The specific results or outcomes are not detailed in the search results .

Fluorescent Hybrids with (Benz)Imidazole Moiety

- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of fluorescent hybrids bearing a (benz)imidazole moiety . These compounds are prepared via a microwave-promoted three-component reaction .

- Methods of Application: The compounds were prepared via microwave-promoted three-component reaction of 1-(1-methyl-1H-(benz)imidazole-2-yl)ethylidenedicarbonitrile, enolisable ketone, and propanedinitrile under solvent-free conditions .

- Results or Outcomes: These compounds were found to be fluorescently active in solution at room temperature showing an intense blue fluorescence with high fluorescent quantum yield, independently of the excitation wavelength .

Synthesis of 2-Aminothiophenes

- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of 2-aminothiophenes . These compounds have shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: The specific results or outcomes are not detailed in the search results .

High-Performance Phthalonitrile Resins

- Application Summary: 2-Aminoisophthalonitrile is used in the synthesis of high-performance phthalonitrile resins . These resins have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network and an abundant polyaromatic structure, high thermal stability and mechanical properties .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: The specific results or outcomes are not detailed in the search results .

Non-linear Optical Materials

- Application Summary: 2-Aminoisophthalonitriles, which are considered as typical A-D-A systems comprising an amino group as a donor and nitrile groups as acceptors, exhibit strong fluorescence . This system with one electron donor and two electron acceptors has attracted much attention, which resulted in numerous investigations for their potential applications in non-linear optical materials .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: The specific results or outcomes are not detailed in the search results .

Semi-Conducting Materials

- Application Summary: 2-Aminoisophthalonitriles are also used in the development of semi-conducting materials . The unique properties of these compounds have led to their use in molecular electronic devices .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: The specific results or outcomes are not detailed in the search results .

Building Blocks for Highly Functionalized Substituted Heterocycles

- Application Summary: 2-Aminoisophthalonitriles are useful intermediates for building blocks for highly functionalized substituted heterocycles . These compounds have been used to create a large molecular cavity .

- Methods of Application: The specific methods of synthesis and application are not detailed in the search results .

- Results or Outcomes: The specific results or outcomes are not detailed in the search results .

属性

IUPAC Name |

2-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVXGSUDJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448693 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoisophthalonitrile | |

CAS RN |

63069-52-3 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)